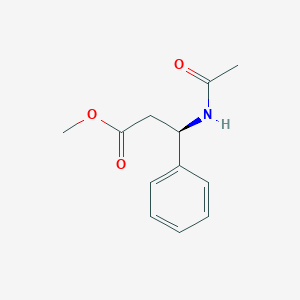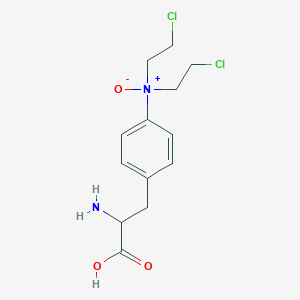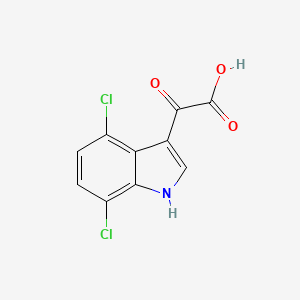
Methyl (R)-3-acetamido-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-acetamido-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-acetamido-3-phenylpropanoate typically involves the esterification of ®-3-acetamido-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-acetamido-3-phenylpropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: Methyl ®-3-acetamido-3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: ®-3-acetamido-3-phenylpropanoic acid.
Reduction: ®-3-acetamido-3-phenylpropanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-acetamido-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The phenyl group can also participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Methyl (S)-3-acetamido-3-phenylpropanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl ®-3-acetamido-3-phenylpropanoate: An ester with an ethyl group instead of a methyl group, which may have different solubility and reactivity.
Methyl ®-3-amino-3-phenylpropanoate: A compound with an amino group instead of an acetamido group, leading to different chemical reactivity and biological activity.
Uniqueness: Methyl ®-3-acetamido-3-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3R)-3-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
KAZREVDICMUGDL-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)


![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)



![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
